5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 880063-38-7
VCID: VC7512104
InChI: InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13)
SMILES: CNC1=NC(=NC=C1F)N2CCCC2
Molecular Formula: C9H13FN4
Molecular Weight: 196.229

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

CAS No.: 880063-38-7

Cat. No.: VC7512104

Molecular Formula: C9H13FN4

Molecular Weight: 196.229

* For research use only. Not for human or veterinary use.

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine - 880063-38-7

Specification

CAS No. 880063-38-7
Molecular Formula C9H13FN4
Molecular Weight 196.229
IUPAC Name 5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine
Standard InChI InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13)
Standard InChI Key VVRJUHWRWDOBMR-UHFFFAOYSA-N
SMILES CNC1=NC(=NC=C1F)N2CCCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pyrimidine ring in 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine serves as a planar, aromatic scaffold that facilitates electronic interactions with biological targets. Key structural features include:

  • 5-Fluoro substituent: Enhances metabolic stability and modulates electron distribution across the ring, potentially influencing binding affinity .

  • 2-Pyrrolidin-1-yl group: Introduces conformational flexibility and basicity, which may improve solubility and target engagement .

  • 4-N-Methylamine: Reduces hydrogen-bonding capacity compared to primary amines while maintaining hydrophobic interactions.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂FN₅
Molecular Weight209.22 g/mol
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors4 (N, F)
LogP (Estimated)1.8 ± 0.3

These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration , and solubility in polar aprotic solvents.

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can be approached through sequential functionalization of a pyrimidine precursor:

  • Ring construction: A pyrimidine core may be assembled via the Biginelli reaction or condensation of β-diketones with amidines .

  • Fluorination: Electrophilic fluorination at the 5-position using Selectfluor® or DAST .

  • Nucleophilic substitution: Introduction of pyrrolidine at the 2-position under basic conditions .

  • Methylation: N-Methylation of the 4-amine using methyl iodide or dimethyl sulfate.

Key Reaction Conditions

  • Pyrrolidine incorporation: Requires activation of the 2-position chloride (if using 2-chloropyrimidine intermediates) with catalysts like CuI in DMF at 80°C .

  • Selective methylation: Achieved via Schlenk techniques to prevent over-alkylation.

Biological Activity and Mechanism of Action

Histamine Receptor Interactions

N-Methylated pyrimidin-4-amine derivatives show affinity for histamine H₄ receptors (Kᵢ < 50 nM). The methyl group likely reduces off-target interactions with monoamine transporters compared to primary amines.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: Estimated 0.2 mg/mL in pH 7.4 buffer, improvable via salt formation.

  • Thermal stability: Decomposition above 220°C (DSC data from analog ).

Metabolic Pathways

Predominant routes based on analog studies :

  • CYP3A4-mediated oxidation of pyrrolidine to γ-lactam

  • N-Demethylation (minor pathway)

  • Glucuronidation of the 4-amine

Therapeutic Applications and Future Directions

Central Nervous System Disorders

The compound’s calculated logP and molecular weight (<300 Da) suggest potential for treating neurological conditions. PDE10A inhibitors with similar structures show efficacy in rodent models of schizophrenia .

Oncology Applications

Fluoropyrimidines are established antimetabolites. While 5-fluorouracil targets thymidylate synthase, the N-methyl-pyrrolidine variant may exhibit novel mechanisms, such as kinase inhibition .

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